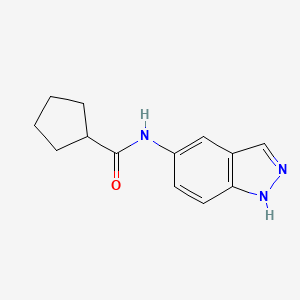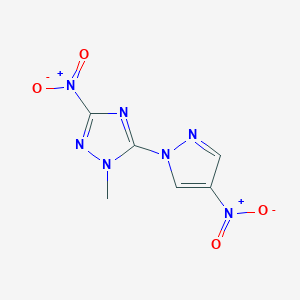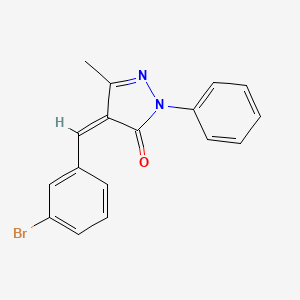![molecular formula C16H21NO3 B5369491 N-bicyclo[2.2.1]hept-2-yl-2,3-dimethoxybenzamide](/img/structure/B5369491.png)
N-bicyclo[2.2.1]hept-2-yl-2,3-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-bicyclo[2.2.1]hept-2-yl-2,3-dimethoxybenzamide, also known as BDB, is a chemical compound that has gained attention in scientific research due to its potential as a psychoactive drug. BDB belongs to the phenethylamine class of compounds and has a chemical structure similar to that of the drug MDMA or ecstasy. However, BDB has a distinct mechanism of action and is not classified as a recreational drug. In
Wirkmechanismus
N-bicyclo[2.2.1]hept-2-yl-2,3-dimethoxybenzamide acts on the central nervous system by increasing the release of serotonin, dopamine, and norepinephrine. This leads to an increase in mood, energy, and focus. This compound also has a mild hallucinogenic effect, although it is not as potent as other drugs in the phenethylamine class. The exact mechanism of action of this compound is still being studied, but it is believed to involve the activation of specific receptors in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound increases heart rate, blood pressure, and body temperature. This compound also causes the release of hormones such as cortisol and prolactin. Additionally, this compound has been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-bicyclo[2.2.1]hept-2-yl-2,3-dimethoxybenzamide has a number of advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in pure form. Additionally, this compound has a mild psychoactive effect, which makes it useful for studying the mechanisms of action of other drugs in the phenethylamine class. However, this compound also has limitations. It is not as potent as other drugs in the phenethylamine class, which may limit its usefulness in certain experiments. Additionally, this compound has not been extensively studied in humans, which may limit its potential for use as a therapeutic drug.
Zukünftige Richtungen
There are a number of future directions for research on N-bicyclo[2.2.1]hept-2-yl-2,3-dimethoxybenzamide. One potential area of study is the development of this compound as a therapeutic drug for mental health disorders such as depression and anxiety. Additionally, this compound may have potential as a treatment for neurodegenerative diseases. Further research is needed to fully understand the mechanisms of action of this compound and its potential applications in medicine.
Synthesemethoden
N-bicyclo[2.2.1]hept-2-yl-2,3-dimethoxybenzamide can be synthesized through a multistep process that involves the reaction of 2,3-dimethoxybenzoyl chloride with bicyclo[2.2.1]hept-2-ene in the presence of a base. The resulting product is then purified through recrystallization to obtain pure this compound. The synthesis of this compound is relatively straightforward and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
N-bicyclo[2.2.1]hept-2-yl-2,3-dimethoxybenzamide has been the subject of scientific research due to its potential as a psychoactive drug. Studies have shown that this compound has effects on the central nervous system, including the release of serotonin, dopamine, and norepinephrine. This compound has been studied for its potential use in treating depression, anxiety, and other mental health disorders. Additionally, this compound has been used in studies to investigate the mechanisms of action of other psychoactive drugs.
Eigenschaften
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-2,3-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-19-14-5-3-4-12(15(14)20-2)16(18)17-13-9-10-6-7-11(13)8-10/h3-5,10-11,13H,6-9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCRHMZNNXWDFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2CC3CCC2C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-N'-(4-methylphenyl)urea](/img/structure/B5369413.png)
![N-[rel-(1R,3R)-3-aminocyclopentyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B5369420.png)
![N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-1-hydroxycyclopentanecarboxamide](/img/structure/B5369425.png)

![3-[5-(4-butoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B5369430.png)
![N-[1-(4-isopropylphenyl)ethyl]cyclopentanecarboxamide](/img/structure/B5369436.png)
![1-(4-bromophenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2-buten-1-one](/img/structure/B5369452.png)
![1-(4-methylphenyl)-3-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]-2-propen-1-one](/img/structure/B5369457.png)



![ethyl 5-(2,5-dimethoxyphenyl)-2-(1H-indol-3-ylmethylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5369479.png)
![ethyl 4-{[(1H-1,2,3-triazol-5-ylthio)acetyl]amino}benzoate](/img/structure/B5369484.png)
![N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-N'-(3-methylphenyl)urea](/img/structure/B5369507.png)